Cas no 95-73-8 (2,4-Diclorotoluene)

2,4-Diclorotoluene structure
2,4-Diclorotoluene structure
2,4-Diclorotoluene
95-73-8
C7H6Cl2
161.02854013443
MFCD00000583
34814
7254

2,4-Diclorotoluene Properties

Names and Identifiers

    • 2,4-Dichloro-1-methylbenzene
    • 2,4-dichloromethylbenzene
    • 2,4-DCT
    • 2,4-Dichlorotoluene
    • 2,4-dichloro-1-methyl-benzene
    • 2,4-dichloro-toluene
    • 2,4-Dichlor-toluol
    • 4,6-dichlorothieno<2,3-b>pyridine
    • 4,6-dichlorotoluene
    • 2,4-Dichloro-1-methylbenzene (ACI)
    • Toluene, 2,4-dichloro- (8CI)
    • 1,3-Dichloro-4-methylbenzene
    • NSC 8764
    • 2,4Dichloro1methylbenzene
    • NCGC00255577-01
    • CHEBI:81651
    • 2,4-Dichloro-1-methylbenzene #
    • CAS-95-73-8
    • 1,3-dichloro-4-methylbenzene
    • NSC8764
    • 2,4-Dichlorotoluene, 99%
    • DB-024296
    • Benzene,4-dichloro-1-methyl-
    • EN300-21594
    • Toluene, 2,4-dichloro-
    • EC 202-445-8
    • A845450
    • C18300
    • NCGC00164064-01
    • 3S32N6LG3X
    • 95-73-8
    • Benzene, 2,4-dichloro-1-methyl-
    • EINECS 202-445-8
    • NSC-8764
    • 2,4-dichloro-methylbenzene
    • 2 pound not4-Dichlorotoluene
    • 2,4-bis(chloranyl)-1-methyl-benzene
    • HSDB 2567
    • MFCD00000583
    • BRN 1931691
    • PS-11943
    • 2,4-DICHLOROTOLUENE
    • DTXSID5040702
    • Toluene, 2,4dichloro
    • STL483076
    • SCHEMBL28352
    • NS00002540
    • Benzene, 2,4dichloro1methyl
    • D0419
    • DTXCID3020702
    • AKOS000121198
    • Tox21_302123
    • Q27155532
    • F0001-2279
    • UNII-3S32N6LG3X
    • 2,4-Diclorotoluene
    • 4-05-00-00815 (Beilstein Handbook Reference)
    • +Expand
    • MFCD00000583
    • FUNUTBJJKQIVSY-UHFFFAOYSA-N
    • 1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
    • ClC1C=C(Cl)C(C)=CC=1
    • 1931691

Computed Properties

  • 159.98500
  • 0
  • 0
  • 0
  • 159.985
  • 9
  • 92.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 3.30180
  • 0.00000
  • n20/D 1.546(lit.)
  • Insoluble
  • 198°C
  • -14 ºC
  • Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • 3596
  • Colorless transparent liquid with pungent smell. [1]
  • Insoluble in water, miscible in ethanol \ ether \ benzene [11]
  • 1.246 g/mL at 25 °C(lit.)

2,4-Diclorotoluene Security Information

  • GHS09 GHS09
  • XT0730000
  • 2
  • 9
  • S23-S24/25
  • III
  • R36/37/38
  • Xi Xi N N
  • UN 2810
  • H227,H303,H401
  • P210,P273,P280,P312,P370+P378,P403+P235,P501
  • warning
  • Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • III
  • R36/37/38
  • Warning
  • Yes
  • 9

2,4-Diclorotoluene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4-Diclorotoluene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 3-Pentanol Catalysts: (OC-6-21)-Trichlorooxo[thiobis[methane]](triphenylphosphine oxide-κO)rhenium ;  17 h, 170 °C
Reference
Deoxygenation of carbonyl compounds using an alcohol as an efficient reducing agent catalyzed by oxo-rhenium complexes
Bernardo, Joana R.; Fernandes, Ana C., Green Chemistry, 2016, 18(9), 2675-2681

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  rt; rt → -10 °C
1.2 Reagents: Sodium nitrite ;  < 10 °C; 15 °C
Reference
Method for preparation of 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Catalysts: Iron ;  4 - 6 h, 100 °C
1.2 Reagents: Chlorine ;  6 h, 40 °C; 20 min, 40 °C
Reference
Process for the preparation of 2,4-dichlorotoluene from p-chlorotoluene by chlorination with composite catalyst
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: Toluene ,  1,4-Dioxane ;  2 h, reflux
1.2 Reagents: Methanol Solvents: Toluene ,  1,4-Dioxane ;  rt
Reference
Negishi-type coupling of bromoarenes with dimethylzinc
Herbert, John M., Tetrahedron Letters, 2004, 45(4), 817-819

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Zirconium chloride (ZrCl4) ;  3 h, 30 °C
Reference
Preparation of 2,4-dichlorotoluene by catalyzing p-chlorotoluene
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 5 °C; 50 min, 5 °C
1.2 Reagents: Hydrochloric acid ,  Cuprous chloride Solvents: Water ;  rt → 0 °C; 100 min, 1 - 5 °C; 30 min, 10 °C
Reference
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; Xing, Hua, Xiandai Nongyao, 2005, 4(4), 12-13

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Alumina ,  Silicon ,  Antimony trichloride ;  14 - 18 h, 40 - 60 °C
Reference
Production method of 2,4-dichloro toluene
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride Solvents: Water
Reference
Preparation of 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Cobalt chloride (CoCl2) ;  rt → 75 °C
1.2 Reagents: Potassium bisulfite ;  1.5 h, 70 °C; 50 min, 75 °C; 75 °C → 32 °C
Reference
Process for the preparation of furosemide intermediate 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Catalysts: Cuprous chloride Solvents: Water
Reference
Synthesis of 2,4-dichlorotoluene
Fu, Dingyi, Nongyao, 2000, 39(8), 10-11

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorine ;  13 h, 35 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Process for preparation of 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Chlorine ;  40 °C
Reference
Improvement on chlorination synthesis process of 2,4-dichlorotoluene
Yuan, Zhi-ming, Jiangsu Huagong, 2003, 31(5), 55-56

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid ,  Nitryl hydride ((NO2)H)
Reference
Tetrazotization of aryldiamines with special reference to o-phenylenediamine
Hodgson, Herbert H.; Walker, John, Journal of the Chemical Society, 1935, 530,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trimethylsilyl methanesulfonate Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Dichloroethane ;  5 min, rt
1.2 Reagents: Sodium borohydride Solvents: Dimethylformamide ;  18 h, rt
Reference
Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide Intermediates
Jaiswal, Amit K.; Prasad, Pragati K.; Young, Rowan D., Chemistry - A European Journal, 2019, 25(25), 6290-6294

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  36 h, rt
Reference
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; Liu, Ke; Yuan, Saiya; Luo, Guanzhong; Dian, Longyang, Organic Letters, 2023, 25(24), 4576-4580

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chlorine ;  12 h, 40 °C
Reference
Improvement on chlorination process in synthesis of 2,4-dichlorotoluene
Wu, Wei; Shi, Shaojun; Chen, Wenjuan; Li, Pinghui, Huagong Shengchan Yu Jishu, 2007, 14(5), 60-61

Synthetic Circuit 17

Reaction Conditions
1.1 3 - 5 h, 170 - 190 °C
Reference
Pyrolysis of bis(gem-dichlorocyclopropanes)
Zlotskii, S. S.; Arbuzova, T. V., Bashkirskii Khimicheskii Zhurnal, 2005, 12(2), 31-32

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Sulfuric acid Catalysts: Sodium periodate Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
Reference
Process for regiospecific chlorination of aromatic or aliphatic compounds
, India, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Sulfuric acid ,  Sodium periodate Solvents: Acetonitrile ,  Water ;  rt; 6 h, 80 °C
Reference
Catalytic process for regiospecific chlorination of alkanes, alkenes and arenes
, United States, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorine ;  10 h, 40 °C
Reference
Improvement on the Synthesis Process of 2,4-Dichlorotoluene
Li, Bo; Yuan, Zhiming; Wu, Ying, Jingxi Huagong Zhongjianti, 2004, 34(2), 62-64

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Sodium oxide ,  Alumina ,  Silica ;  24 - 38 h
Reference
Process for preparation of 3,4-dichlorotoluene
, China, , ,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Antimony trichloride ;  rt → 40 °C; 6 h, 40 °C
Reference
Method for synthesizing 2,4-dichlorotoluene and 3,4-dichlorotoluene by directional chlorination of p-chlorotoluene with supported catalyst
, China, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Sulfur ,  Iron chloride (FeCl3) Solvents: Benzotrichloride ;  50 °C; 125 °C; 145 °C
Reference
Preparation of 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3)
Reference
Preparation method of herbicide dinitramine intermediate 2,4-dichloro-1-(trifluoromethyl)benzene from p-chlorotoluene via nuclear chlorination, side chain chlorination and directional side chain fluorination
, China, , ,

2,4-Diclorotoluene Raw materials

2,4-Diclorotoluene Related Literature